4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine - 91818-70-1

4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine

Catalog Number: EVT-1713700
CAS Number: 91818-70-1
Molecular Formula: C10H10N4
Molecular Weight: 186.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation Reactions: A common approach involves condensing 2-aminopyrimidine derivatives with appropriately substituted pyridine compounds. For instance, 2,4-dichloropyrimidine can react with 2-amino-6-trifluoromethylpyridine in the presence of a base like sodium hydride to yield the corresponding N-arylated pyrimidin-4-amine analogue. [ [] ]
  • Multi-step Synthesis: More complex derivatives may require multi-step syntheses. One example involves starting with 4-methylquinolin-2-ol, followed by nitration, chlorination, and finally, amination with various alkyl or aryl amines to obtain the desired product. [ [] ]
  • Solvent-Free Synthesis: Recent studies have focused on developing more sustainable synthetic methods. An example is the asymmetric synthesis of chiral β-amino acid ester derivatives containing a 4-(pyridin-3-yl)pyrimidin-2-yl amine moiety via a catalytic asymmetric Mannich reaction under solvent-free conditions. [ [] ]
Molecular Structure Analysis
  • Planarity: These molecules typically exhibit a planar conformation, which facilitates interactions with the planar aromatic residues of target proteins. [ [] ]
  • Hydrogen Bonding Sites: The presence of nitrogen atoms in the pyrimidine and pyridine rings, as well as the amino group, provides multiple hydrogen bond donor and acceptor sites, enabling strong interactions with biomolecules. [ [] ]
  • Substituent Effects: The biological activity can be fine-tuned by introducing different substituents on the pyrimidine, pyridine, or amine moieties. [ [] ]

X-ray crystallography studies have been instrumental in elucidating the three-dimensional structures of various derivatives, revealing key intermolecular interactions like π-π stacking and hydrogen bonding patterns. [ [], [] ]

Mechanism of Action

For instance, some derivatives act as potent and selective cyclin-dependent kinase (CDK) inhibitors, targeting CDK4 and CDK6, which are crucial regulators of cell cycle progression. [ [], [] ] By inhibiting these kinases, these compounds prevent cell cycle progression, leading to antiproliferative effects in cancer cells.

Physical and Chemical Properties Analysis

Solubility studies have highlighted the importance of substituents in influencing the aqueous solubility of these compounds, which is crucial for their bioavailability and pharmaceutical applications. [ [] ]

Applications
  • Anticancer Agents: Numerous derivatives have shown promising anticancer activity by inhibiting key kinases involved in cell cycle regulation, signal transduction, and other cellular processes. [ [], [], [], [], [] ]
  • Antiviral Agents: Specific derivatives have demonstrated potent antiviral activity against viruses like tobacco mosaic virus, highlighting their potential for developing novel antiviral therapies. [ [] ]
  • Antimicrobial Agents: Some compounds have exhibited moderate to good antibacterial and antifungal activity against various bacterial and fungal strains, indicating their potential as lead compounds for developing new antimicrobial agents. [ [], [] ]
  • Neurological Disorders: Derivatives acting as glycogen synthase kinase-3β (GSK-3β) inhibitors have shown potential in ameliorating learning and memory impairments in animal models of Alzheimer's disease. [ [] ]
  • Kv11.1 (hERG) Channel Modulators: Specific derivatives have been identified as hERG channel activators, potentially useful in treating acquired and congenital long QT syndrome. [ [] ]

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA)

Compound Description: NPPA is a potential template for drug design against Chronic Myelogenous Leukemia (CML) [, ]. It exhibits an energy affinity of ΔG = -10.3 kcal/mol for the target kinase enzyme (PDB ID 2hyy) []. While its energy affinity is less negative than the control molecule Imatinib (ΔG = -12.8 kcal/mol) [], NPPA shows promise as a template for novel CML therapeutics.

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

Compound Description: This compound crystallizes with two independent molecules in the asymmetric unit []. It forms R22(8) ring patterns through N—H⋯N hydrogen bonds and further connects to other molecules via N—H⋯N hydrogen bond pairs, resulting in tetrameric units [].

Imatinib

Compound Description: Imatinib is a therapeutic agent used to treat leukemia, known for its specific inhibition of tyrosine kinases [].

Relevance: While structurally distinct from 4-methyl-6-(pyridin-2-yl)pyrimidin-2-amine, Imatinib is a relevant compound due to its activity as a tyrosine kinase inhibitor. The papers discussing NPPA utilize Imatinib as a control molecule for comparison in their CML drug design efforts [, ].

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Compound Description: This compound represents the freebase form of Imatinib [].

Relevance: This compound is relevant due to its relationship to Imatinib, which serves as a benchmark for CML drug design in the papers studying NPPA [, ].

4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives

Compound Description: This class of compounds exhibits potent and selective inhibition of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) [].

Relevance: Although structurally distinct from 4-methyl-6-(pyridin-2-yl)pyrimidin-2-amine, compound 2a is relevant due to its inclusion in the research leading to the discovery of HNPC-A9229 [], a potent fungicide with a pyrimidin-4-amine core. This highlights the potential of exploring different substituents on the pyrimidine ring for various biological activities.

HNPC-A9229 (5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine)

Compound Description: HNPC-A9229 exhibits excellent fungicidal activity against Puccinia sorghi (EC50 = 0.16 mg/L) and Erysiphe graminis (EC50 = 1.14 mg/L), demonstrating superior or comparable potency to commercial fungicides [].

N-(3,4-Dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil)

Compound Description: Epirimil is a promising anticonvulsant agent with low toxicity, belonging to toxicity class IV []. It exhibits potent anticonvulsant activity in PTZ-induced seizures in rats and MES-induced seizures in mice models [].

N-(6-(Trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine Analogues

Compound Description: This class of compounds comprises 2/6-aryl/heteroaryl substituted derivatives of N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine [].

N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines

Compound Description: This class of compounds exhibits potent inhibitory activity against cyclin-dependent kinase 2 (CDK2) [].

(4-Methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)-amine

Compound Description: This compound belongs to the 2-aminopyridine ligand family and forms a dimeric structure in the solid state via Namino–H···Npyridine interactions [].

tert-Butyl-(4-methyl-pyridin-2yl)-amine

Compound Description: This compound is a ligand in a tetranuclear copper(I) bromide complex [].

Alkyl and Aryl‐(4‐methyl‐6‐nitro‐quinolin‐2‐yl)amines

Compound Description: This class of compounds was synthesized from 4-methylquinolin-2-ol in a three-step procedure involving nitration, chlorination, and amination [].

4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-yl-amino)-benzamide

N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives

Compound Description: This class of compounds shows potent cytotoxic activity against cancer cell lines and inhibits aurora A and B kinases [].

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (AN-024)

Compound Description: AN-024 is an inhibitor of tyrosine kinases [].

6-(6-Methyl-1H-benzimidazol-2-yl)-4-(2-chloroquinolin-3-yl)pyrimidin-2-amine derivatives

Compound Description: This series of compounds was synthesized and evaluated for their anthelmintic activity [].

(E)-N-(4-(((2-Amino-5-phenylpyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide (9b)

Compound Description: Compound 9b is a novel glycogen synthase kinase-3β (GSK-3β) inhibitor that demonstrates protective effects against learning and memory impairment in a rat model of Alzheimer's disease [].

Tris[(pyridin-2-yl)methyl]amine (TPA) and its Derivatives

Compound Description: TPA and its derivatives with phenyl groups at the 6-position of the pyridine rings are ligands used to study the structure and reactivity of copper(II) complexes with hydrogen peroxide [, ].

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine (L)

Compound Description: This compound acts as a ligand in a copper(II) complex, forming a distorted square-pyramidal geometry around the copper ion [].

N-(pyridin-2-yl)pyrimidin-4-amine derivatives containing sulfoximine groups

Compound Description: This class of compounds has potential for treating and/or preventing diseases, including hyperproliferative diseases, virus-induced infectious diseases, and cardiovascular diseases [].

(E)-3-[2-bromo-5-(3-substituted propoxy)]phenyl-N-{4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl acrylamide compound

Compound Description: This compound and its pharmaceutically acceptable salts exhibit promising anticancer activity [].

4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116)

Compound Description: CYC116 is a potent inhibitor of aurora A and B kinases, exhibiting potent antiproliferative activities in various cancer cell lines. It is orally bioavailable and has demonstrated anticancer activity in vivo. CYC116 is currently undergoing phase I clinical evaluation in cancer patients [].

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride (K-604)

Compound Description: K-604 is a potent and aqueous-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1), an enzyme involved in cholesterol esterification. It exhibits high selectivity for ACAT-1 over ACAT-2 and possesses favorable pharmacokinetic properties, leading to its selection as a clinical candidate for diseases involving ACAT-1 overexpression [].

Compound Description: TRV130 is a potent, selective, and G protein biased μ opioid receptor agonist. It demonstrates an improved therapeutic index compared to traditional opioids, suggesting reduced side effects. TRV130 is currently being evaluated in human clinical trials for acute severe pain management [].

(E)-4-(3-Arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine Derivatives

Compound Description: This series of compounds is identified as potent Polo-like kinase 4 (PLK4) inhibitors, demonstrating promising anticancer activity, particularly against breast cancer [].

5-(((1H-Indazol-5-yl)oxy)methyl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine (ITP-2)

Compound Description: ITP-2 represents a novel small molecule activator of Kv11.1 (hERG) channels, potentially offering therapeutic benefits for treating acquired and congenital long QT (LQT) syndrome [].

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor with an improved therapeutic index compared to first and second-generation inhibitors. It exhibits potent anti-inflammatory activity with reduced emetogenicity [].

Chiral Dialkyl 2-(Substituted-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)methyl) Malonate

Compound Description: This series of chiral β-amino acid ester derivatives contains a 4-(pyridin-3-yl)pyrimidin-2-yl amine moiety and shows promising antiviral activity against tobacco mosaic virus (TMV) [].

6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine derivatives

Compound Description: This series of compounds acts as potent adenosine A2A receptor antagonists and shows potential for treating Parkinson's disease [].

4-(2-Chloroquinolin-3-yl)-6-(6-methyl-1H-benzimidazol-2-yl)pyrimidin-2-amines

Compound Description: This series of compounds was synthesized and demonstrated moderate to good anthelmintic activity against the South Indian adult earthworm Pheretima posthuma [].

N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

Compound Description: This class of compounds exhibits both antimicrobial and anticancer activities. Some derivatives showed promising antiproliferative activity against a panel of human cancer cell lines, particularly against non-small cell lung cancer (NSCLC) cell line HOP-92 [].

4-(4-Halo-Phenyl)-6-(Furan-2-yl) Pyrimidin-2-Amine Derivatives

Compound Description: This series of compounds, including DP-1 (fluoro), DP-2 (chloro), and DP-3 (bromo), has been studied for their hydrogen bonding properties using quantum chemical methods [].

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

Compound Description: These amide derivatives were synthesized and evaluated for their antibacterial activity [].

Properties

CAS Number

91818-70-1

Product Name

4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine

IUPAC Name

4-methyl-6-pyridin-2-ylpyrimidin-2-amine

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C10H10N4/c1-7-6-9(14-10(11)13-7)8-4-2-3-5-12-8/h2-6H,1H3,(H2,11,13,14)

InChI Key

OJBWUUONURPDTH-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)N)C2=CC=CC=N2

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=CC=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.